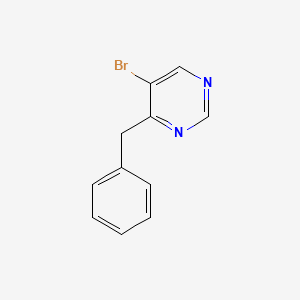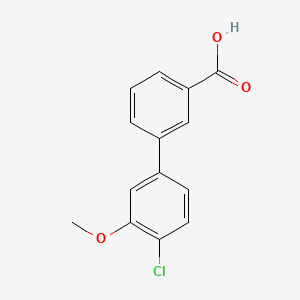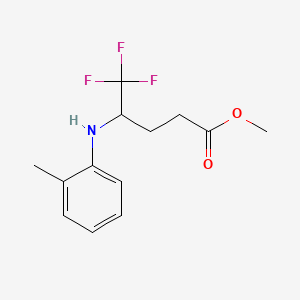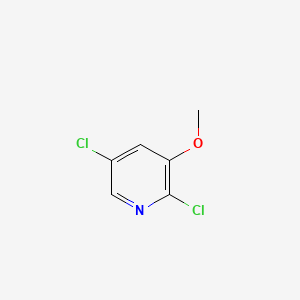
4-Benzyl-5-bromopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-5-bromopyrimidine is a chemical compound with the molecular formula C11H9BrN2 . It is a derivative of 5-bromopyrimidine, which is a halogenated heterocycle .
Synthesis Analysis
The synthesis of 5-bromopyrimidine derivatives has been studied extensively. One method involves rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . Another method involves the use of N Boc 3 as an initiation material, with the target product obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .Molecular Structure Analysis
The molecular weight of 4-Benzyl-5-bromopyrimidine is 249.11 . The molecular structure of 5-bromopyrimidine, a related compound, has been studied and its molecular weight is 158.984 Da .Chemical Reactions Analysis
5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . It has also been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromopyrimidine, a related compound, include a molecular weight of 158.98, a melting point of 67-73 °C, and a solid form .Aplicaciones Científicas De Investigación
Antiviral Activity : A study reported the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where 4-Benzyl-5-bromopyrimidine was used as an intermediate. These compounds showed significant antiretroviral activity, especially against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).
Synthesis of Pyrimidine Derivatives : Another study focused on the microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution in 5-bromopyrimidine, leading to the synthesis of various pyrimidine derivatives (Verbitskiy et al., 2013).
CK2 Inhibitors Synthesis : A facile synthesis of 5-halopyrimidine-4-carboxylic acid esters was reported using the Minisci reaction, where 4-Benzyl-5-bromopyrimidine was used to prepare potent CK2 inhibitors (Regan et al., 2012).
Antibacterial Agents : A study on 2,4-diamino-5-benzylpyrimidines and analogues as antibacterial agents demonstrated the potential of these compounds in treating bacterial infections, highlighting the importance of 4-Benzyl-5-bromopyrimidine in their synthesis (Rauckman & Roth, 1980).
Anticancer Activity : Research on the synthesis and cytotoxic evaluation of some new 2,5-disubstituted pyrimidine derivatives, including those derived from 4-Benzyl-5-bromopyrimidine, showed moderate in vitro cytotoxic activity against HeLa cell lines (Reddy et al., 2015).
Antitubercular Activity : Studies on the synthesis and evaluation of antitubercular activity of fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines demonstrated promising activity against various strains of Mycobacterium tuberculosis (Verbitskiy et al., 2016).
Safety And Hazards
Direcciones Futuras
The Suzuki–Miyaura coupling reaction, which involves the use of 5-bromopyrimidine, is considered one of the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions . This suggests potential future directions in the development of new synthetic protocols involving 4-Benzyl-5-bromopyrimidine.
Propiedades
IUPAC Name |
4-benzyl-5-bromopyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFVRZUAPYNMDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=NC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744861 |
Source


|
| Record name | 4-Benzyl-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-5-bromopyrimidine | |
CAS RN |
1356109-00-6 |
Source


|
| Record name | 4-Benzyl-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)



![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)
![Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo](/img/no-structure.png)
![Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B572657.png)
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)


![Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate](/img/structure/B572665.png)
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B572666.png)

